molecular formula C12H18N4O4 B1222974 N-(2,4-Dinitrophenyl)hexamethylenediamine CAS No. 40299-04-5

N-(2,4-Dinitrophenyl)hexamethylenediamine

Cat. No.: B1222974
CAS No.: 40299-04-5
M. Wt: 282.3 g/mol
InChI Key: JFANIWXQMKVPKH-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)hexamethylenediamine, also known as DNPH, is an organic compound with the chemical formula C12H18N4O4 . It is a yellowish-orange crystalline powder that is odorless and slightly soluble in water. It is commonly used as a reagent in analytical chemistry to identify the presence of carbonyl-containing compounds, such as aldehydes and ketones.


Synthesis Analysis

This compound can be synthesized by reacting 2,4-dinitrochlorobenzene with hexamethylenediamine in the presence of a base, such as sodium hydroxide. The reaction yields this compound, which can be purified by recrystallization from ethanol or another suitable solvent.


Molecular Structure Analysis

The molecular formula of this compound is C12H18N4O4 . The molecular weight is 282.3 g/mol . The InChI Key is JFANIWXQMKVPKH-UHFFFAOYSA-N.


Chemical Reactions Analysis

This compound is used to detect the presence of carbonyl-containing compounds, such as aldehydes and ketones. It reacts with these compounds to form yellow or orange derivatives, which can be easily detected by UV-visible spectrophotometry .


Physical And Chemical Properties Analysis

This compound has a melting point of 220-222°C, and its boiling point is 537.3°C at 760mmHg. It has a density of 1.34g/cm³ and a molecular weight of 298.32g/mol. It is stable under normal conditions but can be sensitive to light and heat.

Scientific Research Applications

Affinity Chromatography and Enzyme Interaction

N-(2,4-Dinitrophenyl)hexamethylenediamine has been effectively used in affinity chromatography. It interacts with enzymes like pepsin and acid proteinase, suggesting that its 2,4-dinitrophenyl residues specifically interact with the hydrophobic zone of enzymes, which may belong to the substrate binding site (Stepanov et al., 1975).

Immunology and Antibody Interaction

In immunology, derivatives of this compound have been used for affinity labeling and studying antibody-antigen interactions. For instance, studies on the bromoacetyl derivatives of N-(2,4-Dinitrophenyl)ethylenediamine have revealed their specific reactions with antibodies, providing insights into the structure and function of antibodies (Haimovich et al., 1970).

Biochemical Synthesis

This compound is also significant in biochemical synthesis. For example, it's used in the synthesis of O-(2,4-dinitrophenyl)hydroxylamine, a compound employed in various biochemical reactions (Legault & Charette, 2003).

Protein Modification

This compound is instrumental in the chemical modification of proteins. It's been used to modify carboxyl groups in proteins like pepsin, indicating its potential in studying protein structures and functions (Matyash et al., 1973).

Analytical Chemistry

In analytical chemistry, this compound derivatives are used for the sensitive quantitative analysis of amines in biological tissues. This highlights its role in the development of analytical methods for biological studies (Edwards & Blau, 1972).

Hypersensitivity Studies

The compound has also been utilized in studies related to hypersensitivity and allergic reactions, helping in understanding the molecular mechanisms of these reactions (Eisen et al., 1954).

Safety and Hazards

N-(2,4-Dinitrophenyl)hexamethylenediamine is harmful if swallowed and in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container.

Properties

IUPAC Name

N'-(2,4-dinitrophenyl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c13-7-3-1-2-4-8-14-11-6-5-10(15(17)18)9-12(11)16(19)20/h5-6,9,14H,1-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFANIWXQMKVPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960735
Record name N~1~-(2,4-Dinitrophenyl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40299-04-5
Record name N-(2,4-Dinitrophenyl)hexamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040299045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(2,4-Dinitrophenyl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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